Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS No.: 886951-29-7
Cat. No.: VC4940649
Molecular Formula: C21H19ClN2O6S
Molecular Weight: 462.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886951-29-7 |
|---|---|
| Molecular Formula | C21H19ClN2O6S |
| Molecular Weight | 462.9 |
| IUPAC Name | ethyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C21H19ClN2O6S/c1-4-29-21(26)20-17(12-19(25)24(23-20)15-8-6-5-7-9-15)30-31(27,28)18-11-13(2)16(22)10-14(18)3/h5-12H,4H2,1-3H3 |
| Standard InChI Key | MLDUQJSSQXEMDI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C3=CC=CC=C3 |
Introduction
Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant interest in chemical research. It belongs to the class of dihydropyridazines, which are known for their diverse biological activities. This compound is identified by its CAS number 886951-29-7 and has a molecular formula of C21H19ClN2O6S, with a molecular weight of approximately 462.9 g/mol .
Synthesis and Chemical Reactions
The synthesis of Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions. These may include electrophilic aromatic substitution to introduce the sulfonyl group onto the aromatic ring, followed by cyclization reactions to form the dihydropyridazine core. The compound can undergo various chemical reactions typical for sulfonamides and esters, including hydrolysis and nucleophilic substitution .
Biological Activities and Applications
Dihydropyridazines, including Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, are of interest in medicinal chemistry due to their potential pharmacological effects. The sulfonamide moiety may enhance interactions with biological targets, facilitating hydrogen bonding or ionic interactions. This compound could serve as a lead for drug development targeting various diseases, although specific biological activities have not been extensively documented.
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